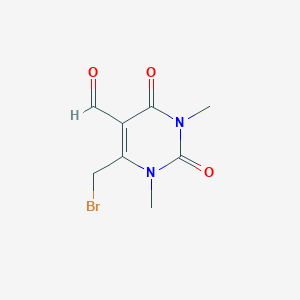
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromomethyl group, a dimethyl group, and a tetrahydropyrimidine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde typically involves the bromination of a precursor compound. One common method is the radical bromination using N-bromosuccinimide (NBS) under visible light or thermal conditions . The reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) with initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) to promote the radical formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . The aldehyde group can also participate in reactions with amino groups in proteins, potentially altering their activity .
Comparison with Similar Compounds
6-Bromomethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the dimethyl groups, which may affect its reactivity and applications.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde is unique due to the presence of both bromomethyl and dimethyl groups, which confer distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-(bromomethyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-6(3-9)5(4-12)7(13)11(2)8(10)14/h4H,3H2,1-2H3 |
InChI Key |
BKLTTZCOWLBENK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















